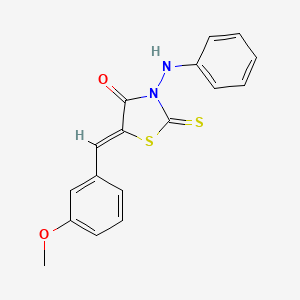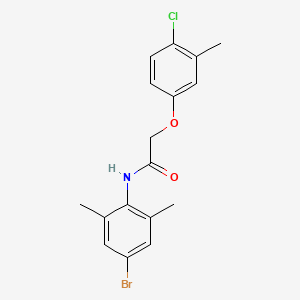
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine
説明
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine, also known as FIP or p-FIP, is a chemical compound that belongs to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.
作用機序
The exact mechanism of action of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its potential therapeutic effects. This compound has also been shown to modulate the activity of ion channels and transporters in the brain, which may further contribute to its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine, which may contribute to its potential therapeutic effects. This compound has also been shown to modulate the activity of ion channels and transporters in the brain, which may further contribute to its effects.
実験室実験の利点と制限
One of the main advantages of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine is its potential as a ligand for various receptors in the central nervous system. It has been shown to exhibit high affinity and selectivity for certain receptors, which may make it a valuable tool for studying the function of these receptors. This compound also exhibits strong fluorescence properties, which may make it a useful tool for imaging applications.
One of the main limitations of this compound is its relatively low yield and purity, which may make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds, which may limit its accessibility to researchers.
将来の方向性
There are several future directions for the study of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine. One potential direction is the development of this compound-based ligands for various receptors in the central nervous system. These ligands may have potential therapeutic applications for various neurological disorders such as depression and anxiety. Another potential direction is the development of this compound-based biosensors for detecting various analytes in biological samples. These biosensors may have potential applications in various fields such as medicine and environmental monitoring.
科学的研究の応用
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has been studied extensively for its potential applications in medicinal chemistry, particularly as a ligand for various receptors in the central nervous system. It has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been investigated as a potential ligand for the dopamine D2 receptor, which is implicated in various neurological disorders such as Parkinson's disease and schizophrenia.
In addition to its potential as a ligand for receptors, this compound has also been studied for its potential as a fluorescent probe for imaging applications. It has been shown to exhibit strong fluorescence properties, which can be used to visualize biological processes in vitro and in vivo. This compound has also been investigated for its potential as a biosensor for detecting various analytes such as glucose and dopamine.
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FIN2O/c18-14-4-6-16(7-5-14)20-8-10-21(11-9-20)17(22)13-2-1-3-15(19)12-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQJJVCSWRLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-chloro-5-[(3,5-diethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3738339.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B3738347.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dichlorobenzamide](/img/structure/B3738360.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B3738382.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3738383.png)

![methyl 4-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3738389.png)
![2-chloro-5-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3738397.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3738409.png)
![3-(benzyloxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3738421.png)
![4-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3738429.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3738433.png)
